![molecular formula C23H29N3O2S B2997660 2-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097889-23-9](/img/structure/B2997660.png)
2-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of piperidone derivatives, which are precursors to the piperidine ring in the compound, has been extensively studied . Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of this compound includes a piperidin-4-yl ring attached to a cyclopentylsulfanyl acetyl group and a 6-phenyl-2,3-dihydropyridazin-3-one group. The piperidine ring is a common moiety in many alkaloid natural products and drug candidates .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidone derivatives have been studied . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed .科学研究应用
Drug Design and Development
Piperidine derivatives are pivotal in the pharmaceutical industry, serving as core structures for numerous drugs. The presence of the piperidin-4-yl moiety in this compound suggests potential activity in the central nervous system (CNS), as many CNS-active drugs contain piperidine rings due to their ability to cross the blood-brain barrier .
Synthesis of Bioactive Molecules
The cyclopentylsulfanyl group attached to the acetyl moiety could be crucial for the synthesis of bioactive molecules. This thioether component may impart stability and lipophilicity, which are desirable features in drug candidates for improved pharmacokinetics .
Chemical Biology Probes
Given its structural complexity, this compound could serve as a chemical probe in biological systems to study protein-ligand interactions, enzyme inhibition, and receptor binding. Its unique structure allows for the exploration of new binding sites and the modulation of biological pathways .
Material Science
The phenyl group and the dihydropyridazinone ring system could contribute to material science, particularly in the development of organic semiconductors and photovoltaic materials. These structural components may enhance electronic properties such as charge transport .
Agricultural Chemistry
In the realm of agricultural chemistry, such compounds could be investigated for their potential use as novel pesticides or herbicides. The structural diversity allows for the targeting of specific pests or weeds with minimal impact on non-target species .
Analytical Chemistry
This compound could be used as a standard or reagent in analytical chemistry due to its distinct spectroscopic properties. It may aid in the development of new assays or analytical methods for detecting various biomolecules .
Environmental Science
The breakdown products of this compound could be studied for their environmental impact. Understanding its degradation pathways can inform the design of environmentally benign compounds and help assess the ecological risks associated with its use .
Nanotechnology
Lastly, the compound’s structural features might be exploited in nanotechnology, particularly in the creation of nanoscale sensors or drug delivery systems. Its ability to be functionalized could lead to the development of targeted nanocarriers for therapeutic agents .
属性
IUPAC Name |
2-[[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c27-22-11-10-21(19-6-2-1-3-7-19)24-26(22)16-18-12-14-25(15-13-18)23(28)17-29-20-8-4-5-9-20/h1-3,6-7,10-11,18,20H,4-5,8-9,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGHYWGOOSCBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3S,10R,13S)-3-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2997577.png)
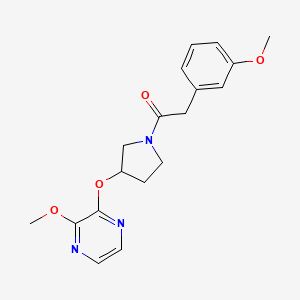
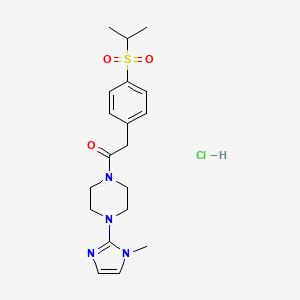
![N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2997587.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2997589.png)
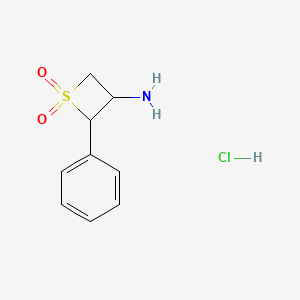

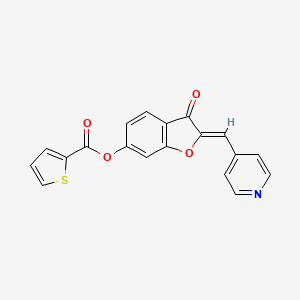
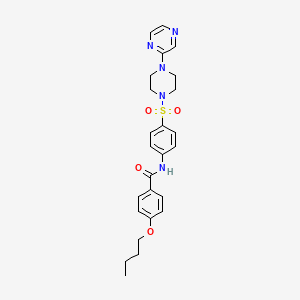
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2997594.png)
![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2997595.png)

![1-(4-benzhydrylpiperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B2997598.png)
![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2997599.png)